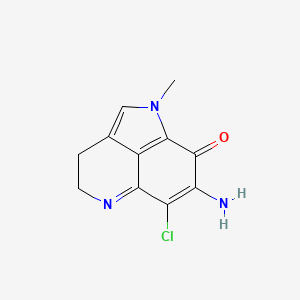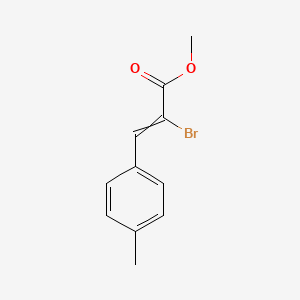![molecular formula C18H15NO2 B14276986 Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]- CAS No. 124902-95-0](/img/structure/B14276986.png)
Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]- is a heterocyclic aromatic organic compound It consists of a quinoline core structure with a 2-[2-(1,3-benzodioxol-5-yl)ethyl] substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives often involves multi-step reactions. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid . For the specific compound Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-, a typical synthetic route might involve the condensation of 2-(1,3-benzodioxol-5-yl)ethylamine with a quinoline derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener and more sustainable methods. These include solvent-free reactions, microwave-assisted synthesis, and the use of eco-friendly catalysts . These methods not only improve the yield but also reduce the environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Applications De Recherche Scientifique
Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimalarial, anticancer, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of quinoline derivatives often involves interaction with DNA or enzymes. For instance, quinoline compounds can intercalate into DNA, disrupting its function and leading to cell death. They can also inhibit enzymes like topoisomerases, which are crucial for DNA replication . The specific molecular targets and pathways can vary depending on the substituents on the quinoline ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Isoquinoline: Similar structure but with the nitrogen atom in a different position, leading to different biological activities.
Cinchonine: A natural alkaloid with a quinoline structure, used as an antimalarial agent.
Uniqueness
Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]- is unique due to the presence of the 1,3-benzodioxole moiety, which can enhance its biological activity and specificity. This structural feature can lead to improved binding affinity to biological targets and potentially lower toxicity compared to other quinoline derivatives .
Propriétés
Numéro CAS |
124902-95-0 |
|---|---|
Formule moléculaire |
C18H15NO2 |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
2-[2-(1,3-benzodioxol-5-yl)ethyl]quinoline |
InChI |
InChI=1S/C18H15NO2/c1-2-4-16-14(3-1)7-9-15(19-16)8-5-13-6-10-17-18(11-13)21-12-20-17/h1-4,6-7,9-11H,5,8,12H2 |
Clé InChI |
ZDRLPWFUZOCXJT-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CCC3=NC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


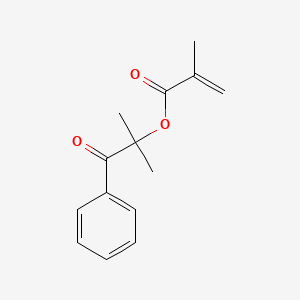
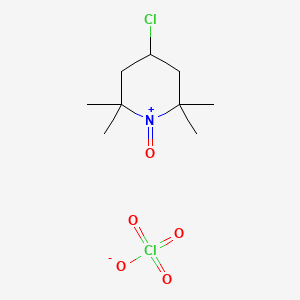
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)-](/img/structure/B14276913.png)
![2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol](/img/structure/B14276920.png)
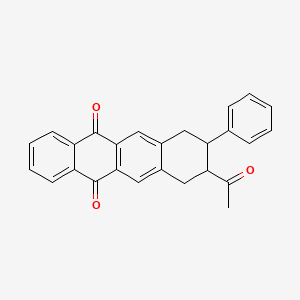
![(Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine](/img/structure/B14276928.png)
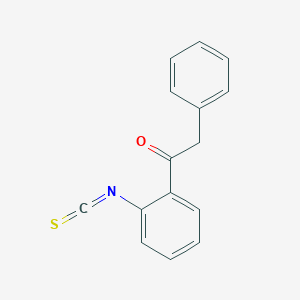

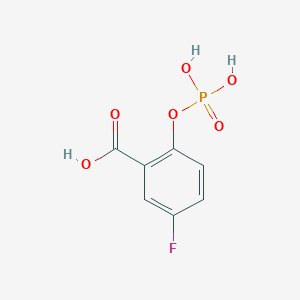
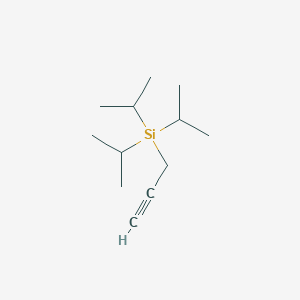
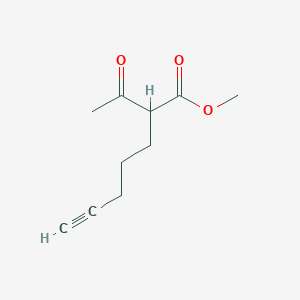
![1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14276976.png)
